Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate
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Overview
Description
Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an amino group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring with a trifluoromethyl group can be synthesized through cyclopropanation reactions involving alkenes and diazo compounds in the presence of metal catalysts.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and acid catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, especially those containing trifluoromethyl groups, which are known to impart desirable properties such as increased lipophilicity and metabolic stability.
Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the amino and ester groups may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-[1-(difluoromethyl)cyclopropyl]acetate
- Ethyl 2-amino-2-[1-(fluoromethyl)cyclopropyl]acetate
- Ethyl 2-amino-2-[1-(methyl)cyclopropyl]acetate
Uniqueness
Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs with fewer fluorine atoms or different substituents.
Properties
IUPAC Name |
ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-6(13)5(12)7(3-4-7)8(9,10)11/h5H,2-4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMNYNLXAMFFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CC1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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